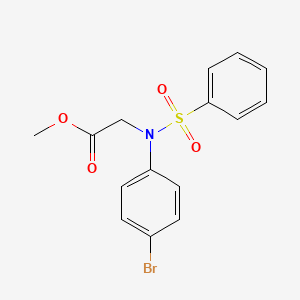

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate (C₁₅H₁₄BrNO₄S) is a sulfonamide glycinate ester characterized by a 4-bromophenyl group and a phenylsulfonyl moiety attached to the glycine backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and β-lactams . Its structural features, including the electron-withdrawing bromine atom and sulfonyl group, influence its reactivity in nucleophilic substitutions and cycloadditions . Notably, its synthesis often involves alkylation or microwave-assisted amidation reactions .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-bromoanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMUAHFMOTHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is characterized by the presence of a bromophenyl group and a phenylsulfonyl moiety attached to a glycinate backbone. The molecular formula is , with a molecular weight of approximately 384.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.24 g/mol |

| Functional Groups | Bromophenyl, Phenylsulfonyl, Glycinate |

| Solubility | Soluble in organic solvents |

The biological activity of Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways.

- Signal Transduction : It may affect intracellular signaling pathways, thereby altering gene expression and cellular responses.

Biological Activities

Research indicates that Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against certain bacterial strains, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate:

-

Antimicrobial Study :

- Researchers tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antimicrobial action .

- Anticancer Research :

- Mechanistic Insights :

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-bromo substituent in the target compound increases electrophilicity compared to methyl or methoxy groups, enhancing reactivity in SN2 reactions .

- Steric Effects : Bulky substituents (e.g., 4-ethoxyphenyl in ) reduce reaction yields in microwave-assisted syntheses, whereas smaller groups (e.g., 4-methylphenyl ) favor higher efficiency .

- Solubility : Methoxy or methyl groups improve solubility in organic solvents (e.g., DMF or chlorobenzene ), while bromine or nitro groups reduce it .

Conventional Alkylation

- Example: Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate is synthesized using potassium carbonate in N-methylpyrrolidinone (85°C, 1 hour) .

- Efficiency : Microwave methods generally reduce reaction time (2 hours vs. 12 hours) but may lower yields for sterically hindered substrates .

Stability and Reactivity

- Thermal Stability : The 4-bromo substituent increases thermal stability compared to chloro or fluoro analogues (e.g., decomposes at 150°C vs. target compound stable up to 160°C) .

- Hydrolytic Sensitivity : The methyl ester group in the target compound is more hydrolysis-resistant than ethyl esters (e.g., ) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.